4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely recognized for their role in the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from simpler pyrimidine derivatives. One common method involves the following steps:
Starting Material: The synthesis begins with 6-ethyl-5-fluoropyrimidin-4(1H)-one.
Chlorination: The compound is chlorinated using phosphorus oxychloride in the presence of triethylamine to form 4-chloro-6-ethyl-5-fluoropyrimidine.
Substitution Reaction: The chlorinated compound undergoes a nucleophilic substitution reaction with 4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, methanol, chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds.
Scientific Research Applications
4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-fluoro-6-hydroxypyrimidine: A simpler derivative used in the synthesis of bio-active compounds.
4-Chloro-6-ethyl-5-fluoropyrimidine: Another pyrimidine derivative used as an intermediate in organic synthesis.
Uniqueness
4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its complex structure, which allows for specific interactions with biological targets. Its combination of ethyl, fluoro, and piperidinyl groups provides distinct chemical properties that are not found in simpler pyrimidine derivatives.
Properties
Molecular Formula |
C19H26FN5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-2,5,6-trimethylpyrimidine |
InChI |
InChI=1S/C19H26FN5O/c1-5-16-17(20)18(22-11-21-16)25-8-6-15(7-9-25)10-26-19-12(2)13(3)23-14(4)24-19/h11,15H,5-10H2,1-4H3 |
InChI Key |
XEHQAFKFISDXHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NC(=NC(=C3C)C)C)F |
Origin of Product |
United States |
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